Mylotarg

Beschreibung

Eigenschaften

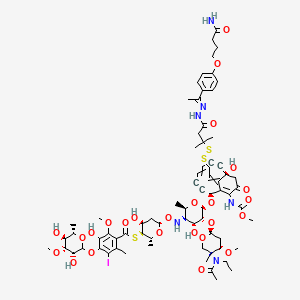

Molekularformel |

C73H97IN6O25S3 |

|---|---|

Molekulargewicht |

1681.7 g/mol |

IUPAC-Name |

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4R,5R,6R)-5-[(2S,4S,5R)-5-[acetyl(ethyl)amino]-4-methoxy-5-methyloxan-2-yl]oxy-6-[[(2S,9R)-13-[2-[[4-[2-[1-[4-(4-amino-4-oxobutoxy)phenyl]ethylidene]hydrazinyl]-2-methyl-4-oxobutan-2-yl]disulfanyl]ethylidene]-9-hydroxy-12-(methoxycarbonylamino)-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-4-hydroxy-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3-hydroxy-5-iodo-2-methoxy-6-methylbenzenecarbothioate |

InChI |

InChI=1S/C73H97IN6O25S3/c1-15-80(41(7)81)72(10)35-98-51(32-48(72)93-11)103-65-59(87)56(79-105-52-31-45(82)66(40(6)99-52)107-67(90)53-36(2)55(74)63(60(88)62(53)94-12)104-68-61(89)64(95-13)58(86)39(5)101-68)38(4)100-69(65)102-47-21-18-16-17-19-28-73(92)33-46(83)57(76-70(91)96-14)54(47)44(73)27-30-106-108-71(8,9)34-50(85)78-77-37(3)42-23-25-43(26-24-42)97-29-20-22-49(75)84/h16-17,23-27,38-40,45,47-48,51-52,56,58-59,61,64-66,68-69,79,82,86-89,92H,15,20,22,29-35H2,1-14H3,(H2,75,84)(H,76,91)(H,78,85)/t38-,39+,40-,45+,47+,48+,51+,52+,56-,58+,59-,61-,64-,65-,66-,68?,69+,72-,73+/m1/s1 |

InChI-Schlüssel |

IUPYOZANCCCTSM-HATVIOBMSA-N |

Isomerische SMILES |

CCN(C(=O)C)[C@@]1(CO[C@H](C[C@@H]1OC)O[C@@H]2[C@@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#CC=CC#C[C@@]4(CC(=O)C(=C3C4=CCSSC(C)(C)CC(=O)NN=C(C)C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NO[C@H]6C[C@@H]([C@@H]([C@H](O6)C)SC(=O)C7=C(C(=C(C(=C7OC)O)OC8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC)O)I)C)O)O)C |

Kanonische SMILES |

CCN(C(=O)C)C1(COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSC(C)(C)CC(=O)NN=C(C)C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NOC6CC(C(C(O6)C)SC(=O)C7=C(C(=C(C(=C7OC)O)OC8C(C(C(C(O8)C)O)OC)O)I)C)O)O)C |

Herkunft des Produkts |

United States |

Molecular and Cellular Mechanism of Action of Mylotarg Gemtuzumab Ozogamicin

CD33-Specific Binding and Receptor Recognition Dynamics

Mylotarg's specificity for leukemic cells is primarily mediated by its antibody component, gemtuzumab, a humanized IgG4 kappa monoclonal antibody. drugbank.commdpi.comnih.gov This antibody is engineered to recognize and bind with high affinity to the CD33 antigen, a 67-kDa transmembrane glycoprotein (B1211001). mdpi.com CD33 is a member of the sialic acid-binding immunoglobulin-like lectin (Siglec) family and is expressed on the surface of myeloid lineage cells, including the leukemic blasts in approximately 85-90% of AML patients. drugbank.commdpi.comnih.gov Crucially, CD33 expression is largely absent from normal pluripotent hematopoietic stem cells and non-hematopoietic tissues, making it an attractive target for AML therapy. drugbank.commdpi.complos.org

The binding of gemtuzumab to the extracellular domain of the CD33 receptor is the initial and critical step in the drug's mechanism. drugbank.comfda.gov The density of CD33 molecules on the cell surface can influence the efficacy of Mylotarg, with a quantitative relationship observed between CD33 expression levels and the drug's cytotoxic effects in preclinical studies. clinpgx.org Upon binding, the Mylotarg-CD33 complex is formed, initiating the process of internalization. drugbank.comfda.gov

| Component | Target | Significance in Mylotarg's Action |

|---|---|---|

| Gemtuzumab (hP67.6) | CD33 Antigen (Siglec-3) | Provides high specificity for myeloid leukemic cells, minimizing off-target effects. drugbank.com |

| CD33 Antigen | Expressed on AML blasts | Serves as the molecular target for the antibody component, facilitating selective drug delivery. mdpi.comnih.gov |

Cellular Uptake Pathways and Internalization Processes

Following the binding of Mylotarg to the CD33 antigen, the entire ADC-receptor complex is rapidly internalized into the cell. nih.govdrugbank.commdpi.com This process is essential for delivering the cytotoxic payload to its intracellular site of action. The internalization is a dynamic process influenced by cellular machinery and the properties of the CD33 receptor itself.

The primary mechanism for the internalization of many antibody-receptor complexes, including those of ADCs, is clathrin-dependent endocytosis. nih.gov This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate and pinch off to form intracellular vesicles containing the ADC-receptor complex. These vesicles then serve as transport vehicles for the ADC within the cell.

While CD33-mediated uptake is the principal pathway for Mylotarg's entry into target cells, evidence suggests the existence of CD33-independent internalization mechanisms. mdpi.com Efficient non-CD33-mediated uptake can occur, particularly in malignant cells with a high capacity for endocytosis. mdpi.comnih.gov This suggests that in certain contexts, the general endocytic activity of a cell can contribute to the uptake of the ADC, potentially broadening its activity beyond what would be predicted by CD33 expression alone. nih.gov

Intracellular Trafficking and Lysosomal Processing

Once internalized, the vesicles containing the Mylotarg-CD33 complex are trafficked through the endocytic pathway. nih.govnih.gov These early endosomes mature into late endosomes and ultimately fuse with lysosomes. researchgate.net Lysosomes are acidic intracellular organelles that contain a variety of hydrolytic enzymes and play a crucial role in the degradation of macromolecules. researchgate.netnih.gov The trafficking of the ADC to this acidic and enzymatically active compartment is a prerequisite for the release of the cytotoxic payload. adcreview.com

Linker Cleavage and Payload Release

Mylotarg is designed with a specific chemical linker that connects the gemtuzumab antibody to the cytotoxic payload, N-acetyl-gamma-calicheamicin. wikipedia.orgmdpi.com This linker, a bifunctional 4-(4-acetylphenoxy)butanoic acid (AcBut) moiety, is engineered to be stable in the bloodstream but labile under the conditions found within the lysosome. adcreview.comadcreview.com

The release of the calicheamicin (B1180863) derivative is achieved through the cleavage of this linker. nih.govdrugbank.com This targeted release mechanism is a key feature of ADC technology, designed to ensure that the highly potent cytotoxic agent is liberated predominantly inside the target cancer cells, thereby minimizing systemic toxicity. nih.gov

The linker in Mylotarg contains an acid-sensitive hydrazone bond. adcreview.comnih.govcam.ac.uk This type of chemical bond is relatively stable at the physiological pH of the bloodstream (around 7.4) but is susceptible to hydrolysis in the acidic environment of the lysosomes (pH 4.5-5.0). nih.govcam.ac.uk The low pH within the lysosome catalyzes the cleavage of the hydrazone linker, releasing the calicheamicin derivative from the antibody. adcreview.comnih.govcam.ac.uk Once liberated, the active cytotoxic agent is free to exert its cell-killing effects. drugbank.comnih.gov

| Cellular Process | Key Features | Outcome |

|---|---|---|

| CD33 Binding | High-affinity interaction between gemtuzumab and the CD33 antigen on AML cells. drugbank.commdpi.com | Targeted attachment of Mylotarg to leukemic cells. |

| Internalization | Primarily via receptor-mediated endocytosis, influenced by CD33 ITIMs. clinpgx.orgclinpgx.org Potential for CD33-independent uptake. mdpi.comnih.gov | Engulfment of the Mylotarg-CD33 complex into the cell. |

| Intracellular Trafficking | Movement of the internalized complex through the endo-lysosomal pathway. nih.govnih.gov | Delivery of Mylotarg to the lysosome. |

| Linker Cleavage | Acid-catalyzed hydrolysis of the hydrazone linker in the low pH environment of the lysosome. adcreview.comnih.govcam.ac.uk | Release of the active calicheamicin payload. drugbank.com |

Reduction of Disulfide Moiety for Calicheamicin Activation

Following the internalization of Mylotarg (gemtuzumab ozogamicin) and the acidic hydrolysis of its hydrazone linker within the lysosome, the calicheamicin derivative is released into the cell. However, this released component is not yet in its fully active form. The final activation step involves the reduction of its disulfide moiety. researchgate.netresearchgate.netaacrjournals.org This critical biochemical reaction is typically carried out by intracellular reducing agents, with glutathione (B108866) being a key example. adcreview.comnih.gov The reduction of the trisulfide group initiates a cascade of intramolecular reactions. adcreview.com A thiol or thiolate is formed, which then attacks an adjacent α, β-unsaturated ketone within the molecule's framework. adcreview.com This nucleophilic attack triggers a significant conformational change in the enediyne ring, relieving steric strain and priming the molecule for its cytotoxic action against DNA. adcreview.com This reduction is the essential trigger that "arms" the calicheamicin warhead, enabling it to proceed with its DNA-cleaving mechanism. researchgate.netresearchgate.net

Table 1: Key Steps in Calicheamicin Activation

| Step | Description | Key Molecular Players |

|---|---|---|

| 1. Initial Release | The calicheamicin derivative is released from the antibody-linker construct via hydrolysis. | Hydrazone linker |

| 2. Disulfide Reduction | The disulfide (or trisulfide) group on the calicheamicin derivative is reduced. | Glutathione, other intracellular thiols |

| 3. Intramolecular Attack | The resulting thiol attacks an internal α, β-unsaturated ketone. | Calicheamicin aglycon |

| 4. Conformational Change | The molecule undergoes a structural rearrangement, activating the enediyne core. | Enediyne ring |

Molecular Interactions of Calicheamicin with DNA

Once activated, the calicheamicin molecule navigates to the cell nucleus where it interacts directly with DNA. The specificity of this interaction is primarily dictated by the aryloligosaccharide portion of the molecule, which acts as a DNA recognition element. adcreview.comwikipedia.org This sugar-based component preferentially binds to the minor groove of the DNA double helix. wikipedia.orgnih.govrsc.org This binding is not random; calicheamicin exhibits a notable sequence selectivity, favoring purine-rich sequences such as 5′-TCCT-3′ and 5′-TTTT-3′. adcreview.comnih.gov The extended and rigid conformation of the oligosaccharide chain facilitates a snug fit into the minor groove, stabilized by numerous van der Waals forces and hydrogen bonds between the drug and the DNA. adcreview.comnih.gov This precise positioning is crucial, as it aligns the reactive enediyne "warhead" of the molecule in close proximity to the DNA backbone, setting the stage for strand cleavage. nih.gov

Table 2: DNA Recognition by Calicheamicin

| Feature | Description |

|---|---|

| Binding Site | Minor groove of the DNA double helix nih.govrsc.org |

| Recognition Moiety | Aryloligosaccharide (sugar) component adcreview.comwikipedia.org |

| Preferred Sequences | High affinity for sequences like 5′-TCCT-3′ and 5′-AGGA-3′ adcreview.comnih.govnih.gov |

| Binding Forces | Van der Waals interactions and hydrogen bonds nih.gov |

| Consequence | Orients the enediyne core for DNA cleavage nih.gov |

The binding of calicheamicin to the minor groove positions its activated enediyne core optimally to inflict damage. nih.gov The conformational change induced by the initial reduction step facilitates a spontaneous chemical reaction known as the Bergman cyclization. adcreview.comnih.gov This reaction transforms the strained ten-membered enediyne ring into a highly unstable and reactive intermediate: a 1,4-didehydrobenzene, more commonly known as a p-benzene diradical. adcreview.com

This diradical species is an exceptionally potent hydrogen-abstracting agent. nih.govacs.org It rapidly plucks hydrogen atoms from the deoxyribose sugar backbone of both DNA strands. adcreview.comwikipedia.org This act of hydrogen abstraction generates DNA radicals, which, in the presence of oxygen, leads to the oxidative cleavage of the phosphodiester backbone, resulting in DNA strand breaks. nih.gov A key feature of calicheamicin's cytotoxicity is its ability to create these lesions on both strands of the DNA in close proximity, leading to a double-strand break, which is a particularly lethal form of DNA damage for the cell. adcreview.comnih.gov

Downstream Cellular Consequences and Signaling Pathways

The induction of DNA double-strand breaks by calicheamicin triggers a robust cellular damage response. nih.gov The cell activates complex signaling networks, often referred to as checkpoints, to halt cell cycle progression and allow time for DNA repair. ashpublications.org The primary sensors of double-strand breaks are kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related). nih.govnih.gov

Upon activation, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. nih.govashpublications.org These activated kinases, in turn, orchestrate a halt in the cell cycle, primarily at the G2/M transition. nih.govashpublications.orgnih.gov This G2 arrest is crucial as it prevents the cell from entering mitosis with damaged or broken chromosomes, which would lead to catastrophic genetic errors and cell death. ashpublications.org The accumulation of cells in the G2/M phase is a characteristic cellular response to treatment with DNA-damaging agents like Mylotarg. ashpublications.orgnih.gov

Table 3: G2/M Arrest Signaling Pathway

| Component | Role | Consequence of Activation |

|---|---|---|

| Calicheamicin | Induces DNA double-strand breaks. | Initiates the DNA damage response. |

| ATM/ATR Kinases | Act as primary sensors of DNA damage. nih.govnih.gov | Phosphorylate and activate checkpoint kinases. |

| Chk1/Chk2 Kinases | Mediate the cell cycle checkpoint signal. nih.govashpublications.org | Inhibit progression into mitosis. |

| Result | Cell cycle is halted at the G2/M checkpoint. | Prevents segregation of damaged chromosomes. ashpublications.org |

If the DNA damage inflicted by calicheamicin is too extensive to be repaired, the cell is programmed to undergo controlled self-destruction through a process called apoptosis. nih.gov The G2/M arrest provides a window for repair, but persistent and overwhelming damage signals the activation of apoptotic pathways. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism triggered by DNA damage. excli.denih.gov

This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. excli.denih.gov Severe DNA damage leads to the activation of pro-apoptotic Bcl-2 family proteins, which then cause the permeabilization of the outer mitochondrial membrane. frontiersin.orgyoutube.com This event allows for the release of cytochrome c from the mitochondria into the cytoplasm. nih.govyoutube.com In the cytoplasm, cytochrome c binds to a protein called Apaf-1, forming a complex known as the apoptosome. youtube.com The apoptosome then activates a cascade of cysteine proteases called caspases (specifically, initiator caspase-9, which in turn activates executioner caspase-3), which dismantle the cell in an orderly fashion, leading to its death. excli.deyoutube.com

Antigen Saturation and Re-expression Dynamics on Cell Surface

The efficacy of Mylotarg (gemtuzumab ozogamicin) is intrinsically linked to the saturation of its target antigen, CD33, on the surface of leukemic cells and the subsequent dynamics of antigen re-expression. Maximizing the delivery of the calicheamicin payload to malignant cells requires a high percentage of CD33 antigenic sites to be occupied by the antibody-drug conjugate (ADC).

Following intravenous administration, Mylotarg rapidly binds to CD33-expressing cells. Clinical studies have demonstrated that near-complete saturation (>90%) of CD33 antigens on acute myeloid leukemia (AML) blast cells in the peripheral blood is achieved within 3 to 6 hours after infusion. nih.govcore.ac.uknih.gov This rapid saturation is observed not only on leukemic blasts but also on normal myeloid cells like monocytes and granulocytes that also express CD33. nih.gov Doses of 2 mg/m² and above have been found to achieve near-maximal peripheral CD33 saturation. fda.gov

However, a critical factor influencing the therapeutic efficacy is the total CD33-antigen load in the peripheral blood. A high peripheral antigen burden can act as a "sink," consuming a significant portion of the administered Mylotarg dose. nih.govcore.ac.uk This peripheral consumption limits the penetration of the ADC into the bone marrow, the primary site of leukemia. Consequently, CD33 saturation on AML blasts within the bone marrow can be significantly lower, ranging from 40% to 90%, compared to the near-complete saturation seen in the blood. nih.govcore.ac.uk This reduced saturation in the bone marrow has been strongly correlated with diminished cell kill, highlighting the necessity of achieving high saturation levels at the site of disease for optimal cytotoxic effect. nih.govcore.ac.ukeur.nl

Once Mylotarg binds to CD33, the ADC-antigen complex is internalized. nih.govashpublications.org Following internalization, the cell begins to synthesize new CD33 protein and transport it to the cell surface. In vitro studies have shown a continuous renewed expression of CD33 antigens on the cell membrane, with surface levels returning to normal within approximately 72 hours after the initial exposure to Mylotarg. nih.govnih.govresearchgate.net This process of re-expression allows for a continuous cycle of Mylotarg binding, internalization, and intracellular accumulation of calicheamicin, as long as saturating concentrations of the drug are present in the circulation. core.ac.ukeur.nl The dynamic nature of CD33 re-expression provides a rationale for fractionated dosing schedules, which aim to maintain saturating drug levels to target newly expressed antigens. nih.govnih.gov

| Tissue Compartment | Saturation Level Achieved | Time to Saturation | Influencing Factors |

|---|---|---|---|

| Peripheral Blood | >90% (Near-complete) | 3-6 hours | Dose-dependent (near-maximal at ≥2 mg/m²) |

| Bone Marrow | 40% - 90% (Reduced) | Variable | Negatively impacted by high peripheral CD33-antigen load |

| Process | Timeline | Significance |

|---|---|---|

| Internalization of Mylotarg-CD33 Complex | Rapidly follows binding | Initiates payload delivery and triggers re-expression |

| Return to Normal Surface Expression | Approximately 72 hours | Allows for continuous drug uptake with sustained/repeated dosing |

Bystander Cytotoxic Effects of Released Payload

The "bystander effect" is a phenomenon associated with some antibody-drug conjugates where the cytotoxic payload, after being released from the ADC within a target antigen-positive cell, can diffuse out and kill adjacent cells, regardless of whether they express the target antigen. biochempeg.comnih.gov This effect is considered beneficial for treating tumors with heterogeneous antigen expression, as it allows the ADC to eliminate antigen-negative tumor cells located in the vicinity of antigen-positive cells. The capacity for a bystander effect is largely dependent on the physicochemical properties of the payload, particularly its ability to cross cell membranes, and the nature of the linker connecting it to the antibody. biochempeg.comnih.gov

In the case of Mylotarg, the payload is N-acetyl gamma calicheamicin. adcreview.com Upon internalization into the lysosome of a CD33-positive cell, the acidic environment cleaves the linker, releasing the calicheamicin derivative. ashpublications.orgnih.gov Subsequent reduction of a disulfide bond within the payload activates it, leading to the formation of a highly reactive biradical species that causes double-strand DNA breaks and initiates apoptosis. adcreview.compnas.org

Mechanisms of Resistance to Mylotarg Gemtuzumab Ozogamicin

Drug Efflux Pump Mediated Resistance

ATP-binding cassette (ABC) transporter proteins play a significant role in multidrug resistance by actively pumping cytotoxic agents out of cells aacrjournals.orgfrontiersin.org. The calicheamicin (B1180863) component of Mylotarg is a substrate for certain ABC transporters, making their overexpression a mechanism of resistance aacrjournals.orgnih.gov.

P-glycoprotein (P-gp/ABCB1) Overexpression

P-glycoprotein, encoded by the ABCB1 gene (also known as MDR1), is a well-characterized efflux pump associated with resistance to various chemotherapy drugs aacrjournals.orgfrontiersin.org. Clinical and preclinical data indicate that overexpression of P-gp contributes to reduced effectiveness of Mylotarg in AML aacrjournals.orgscielosp.org. Calicheamicin, the cytotoxic payload of Mylotarg, is a substrate for MDR1 aacrjournals.org. Higher expression levels of MDR1 are consistently associated with reduced survival in AML patients, and conversely, patients with lower MDR1 levels have shown improved responses to Mylotarg aacrjournals.orgmdpi.com. Studies have demonstrated that inhibiting P-gp can restore sensitivity to Mylotarg in resistant cells mdpi.comnih.gov.

Multidrug Resistance Protein 1 (MRP1/ABCC1) Activity

Multidrug Resistance Protein 1 (MRP1), encoded by the ABCC1 gene, is another ABC transporter that can mediate drug efflux frontiersin.orgnih.gov. While P-gp appears to be the predominant efflux pump involved in Mylotarg resistance, MRP1 has also been suggested to play a role in modifying GO resistance nih.govpharmgkb.org. Studies have indicated that calicheamicin can be a substrate of MRP1, particularly in cells with high expression of this transporter aacrjournals.org. Therefore, increased MRP1 activity can lead to the efflux of the released calicheamicin from the cell, thereby reducing Mylotarg's cytotoxic effect nih.gov.

Target Antigen-Related Resistance Mechanisms

The efficacy of Mylotarg is dependent on its binding to the CD33 antigen on the surface of leukemia cells and subsequent internalization of the antibody-drug conjugate mdpi.commdpi.com. Alterations in CD33 expression or binding efficiency can therefore lead to resistance.

Alterations in CD33 Expression Levels

Although the majority of AML patients express CD33 on their blast cells, the level of CD33 expression can be heterogeneous among patients pharmgkb.orgmdpi.com. Studies have shown a quantitative relationship between CD33 expression and Mylotarg cytotoxicity in cell lines, suggesting that antigen density correlates with drug susceptibility pharmgkb.org. Lower levels of CD33 expression on leukemic blasts can result in reduced binding and internalization of Mylotarg, leading to decreased delivery of the cytotoxic payload and thus contributing to resistance spandidos-publications.comashpublications.org. Conversely, higher CD33 expression has been associated with improved outcomes in some patient populations nih.govmdpi.com.

An intended interactive data table illustrating the correlation between CD33 expression levels and outcome in a pediatric AML trial (based on search result nih.govnih.gov):

| CD33 Expression Quartile | 5-year EFS (GO arm) | 5-year EFS (No-GO arm) | p-value |

| Q1 (Low) | 53% | 58% | 0.456 |

| Q2-Q4 (High) | 53% | 41% | 0.005 |

Heterogeneity of CD33 Expression

Heterogeneity in CD33 expression within the leukemia cell population of a single patient can also contribute to resistance pharmgkb.orgmdpi.com. This heterogeneity means that a subset of leukemia cells may express lower levels of CD33 or even be CD33-negative, allowing them to evade Mylotarg-mediated killing spandidos-publications.comresearchgate.net. The outgrowth or selection of these CD33-low or negative clones under Mylotarg pressure can lead to relapse spandidos-publications.com. Studies using flow cytometry have shown that CD33 expression levels in peripheral blood of AML patients are heterogeneous pharmgkb.orgashpublications.org.

Reduced Mylotarg Binding Efficiency

Efficient binding of Mylotarg to CD33 is a critical step for the internalization of the conjugate and subsequent release of the cytotoxic payload pharmgkb.org. Mechanisms that interfere with this binding efficiency can lead to resistance. While the search results did not provide extensive detail on specific mechanisms causing reduced binding efficiency beyond alterations in expression levels, it is understood that factors affecting the conformation of CD33 or the antibody's ability to bind to its epitope could potentially play a role mdpi.com. The internalization of the CD33-GO complex is also dependent on the ITIM domain of CD33; disruption of this motif has been shown to prevent efficient internalization and reduce cytotoxicity pharmgkb.org.

DNA Damage Response (DDR) and Repair Pathway Overactivation

Mylotarg's cytotoxic effect is primarily mediated by the induction of DNA double-strand breaks (DSBs) by the released calicheamicin. mdpi.commdpi.com The cellular response to this damage involves the activation of DNA damage response (DDR) pathways aimed at repairing the breaks and maintaining genomic integrity. mdpi.commdpi.com Overactivation or increased efficiency of these repair pathways can lead to resistance by effectively counteracting the cytotoxic effects of calicheamicin. frontiersin.org

ATM/ATR Pathway Engagement

The ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) protein kinases are key regulators of the DDR, particularly in response to DSBs and replication stress. mdpi.commdpi.com Calicheamicin-induced DSBs activate the ATM/ATR pathway. mdpi.comnih.govmdpi.com This activation leads to cell cycle arrest, primarily in the G2/M phase, allowing time for DNA repair. nih.govmdpi.com ATM and ATR phosphorylate downstream kinases, such as Chk1 and Chk2, which are crucial for mediating cell cycle checkpoints. nih.govmdpi.com Increased engagement or efficiency of the ATM/ATR-Chk1/Chk2 pathway can enhance the cell's ability to repair the DNA damage inflicted by Mylotarg, thereby contributing to resistance. ashpublications.orgnih.gov Studies have shown that phosphorylation of Chk1 and Chk2 correlates with G2 arrest in response to GO. ashpublications.orgnih.gov

DNA-PK Activity and Regulation

DNA-dependent protein kinase (DNA-PK) is another critical component of the DDR, playing a central role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DSBs. mdpi.comfrontiersin.orgmdpi.com Calicheamicin-induced DSBs activate DNA-PK, which phosphorylates proteins like H2AX, facilitating the recruitment of other repair proteins to the damage site. mdpi.commdpi.comnih.gov Increased activity or favorable regulation of DNA-PK can enhance the efficiency of NHEJ-mediated DSB repair, allowing leukemia cells to tolerate higher levels of DNA damage and survive Mylotarg treatment. frontiersin.orgnih.gov Research suggests that inhibiting DNA-PK catalytic activity can enhance the anti-leukemic effects of Mylotarg by impairing DSB repair. frontiersin.orgfrontiersin.orgnih.gov Studies combining Mylotarg with DNA-PK inhibitors like M3814 have shown increased efficacy in preclinical models of AML. frontiersin.orgfrontiersin.orgnih.govresearchgate.net

Apoptosis Evasion Mechanisms

Mylotarg ultimately induces cell death through the mitochondrial pathway of apoptosis following DNA damage. nih.govmdpi.com Evasion of apoptosis is a hallmark of cancer and a significant mechanism of resistance to many chemotherapies, including Mylotarg. nih.govsemanticscholar.orgmdpi.comfrontiersin.org Leukemia cells can develop resistance by upregulating anti-apoptotic proteins or activating survival signaling pathways that counteract the pro-apoptotic signals triggered by Mylotarg. nih.govmdpi.com

Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2)

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical in determining a cell's susceptibility to apoptosis. mdpi.comwjgnet.com Overexpression of anti-apoptotic proteins, such as Bcl-2, Bcl-XL, and MCL-1, can prevent the activation of the mitochondrial apoptotic pathway, thereby conferring resistance to Mylotarg. nih.govmdpi.comfrontiersin.orgwjgnet.comnih.govnih.govresearchgate.net These proteins inhibit the function of pro-apoptotic proteins like Bax and Bak, which are essential for mitochondrial outer membrane permeabilization and the release of cytochrome c, a key event in initiating the caspase cascade and apoptosis. wjgnet.comnih.govnih.govannualreviews.org Studies have linked Mylotarg resistance to the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-XL. nih.govmdpi.comnih.gov Deficient activation of Bax and Bak has also been shown to confer resistance to GO-induced apoptosis. nih.gov

Activation of Survival Signaling Pathways

Leukemia cells can also evade apoptosis through the activation of various survival signaling pathways. nih.govmdpi.com Pathways such as PI3K/AKT, MEK/ERK, and JAK/STAT have been linked to GO resistance in AML cells. nih.govmdpi.complos.org Activation of these pathways can promote cell survival and proliferation, counteracting the cytotoxic effects of Mylotarg. nih.govmdpi.complos.org For instance, activated PI3K/AKT signaling has been associated with GO resistance in vitro, and inhibition of AKT has been shown to sensitize AML cells to Mylotarg or free calicheamicin. mdpi.complos.org

Development of Preclinical Resistance Models

Preclinical models have been instrumental in understanding the mechanisms by which cancer cells, particularly those in acute myeloid leukemia (AML), develop resistance to gemtuzumab ozogamicin (B1678132) (GO), also known as Mylotarg. These models aim to replicate the resistance observed in patients and to elucidate the underlying cellular and molecular changes.

A common approach to generating drug-resistant preclinical models involves the continuous exposure of cancer cell lines or tumors, either in vitro or in vivo, to increasing concentrations of a single drug aacrjournals.org. This method has been successfully applied to induce resistance to various chemotherapeutic agents and is also utilized for antibody-drug conjugates (ADCs) like GO aacrjournals.org.

Studies have successfully established GO-resistant cell lines. For instance, HL60 cells have been used to develop variants with acquired resistance to calicheamicin, the cytotoxic payload of GO. Continuous exposure of HL60 cells to increasing concentrations of calicheamicin resulted in the emergence of resistant populations, exhibiting approximately 40-fold resistance compared to their parental counterparts in in vitro cytotoxicity assays ashpublications.org. Characterization of these calicheamicin-resistant HL60 (HL60-CAL-R) cells suggested the acquisition of a chemo-resistant phenotype marked by increased expression of MDR1 (ABCB1) and MRP1/2 (ABCC1/ABCC2) ashpublications.org. Functional assays confirmed high levels of efflux activity by MDR1 and MRP1/2 in HL60-CAL-R cells ashpublications.org. This resistance could be reversed by the addition of MDR1 inhibitors like verapamil (B1683045) or MDR1 and MRP1/2 inhibitors like reversan (B135888) ashpublications.org. HL60-CAL-R cells also demonstrated cross-resistance to GO, supporting MDR1 upregulation as a significant resistance mechanism to calicheamicin in this cell line ashpublications.org.

Another study established two GO-resistant variants from the human leukemia cell line HL-60, designated HL/GO and HL/GO-CSA. These variants were developed by serially incubating parental HL-60 cells with GO, with or without the P-glycoprotein (P-gp) inhibitor cyclosporine A nih.gov. Both variants showed significantly higher resistance to GO compared to the parental HL-60 cells, with HL/GO exhibiting approximately 200-fold resistance and HL/GO-CSA showing about 225-fold resistance nih.gov. These resistant variants also displayed reduced CD33 positivity and cross-resistance to daunorubicin, an anthracycline similar to calicheamicin nih.gov.

Preclinical data consistently support the role of ABC transporters, particularly MDR1 (P-gp) and MRP1, in GO resistance aacrjournals.orgspandidos-publications.commdpi.commdpi.com. Cell lines that overexpress P-gp are resistant to GO, and inhibitors of P-gp can restore sensitivity mdpi.com. While both MDR1-Pgp and MRP1 efflux systems can interact with calicheamicin-γ1, studies suggest that MDR1-Pgp overexpression is more efficient at abrogating drug cytotoxicity in multidrug-resistant cells spandidos-publications.com.

Beyond drug transporters, preclinical models have also highlighted other potential resistance mechanisms. Decreased cell-surface antigen (CD33) expression can reduce antibody binding and internalization, thereby contributing to resistance aacrjournals.orgnih.govspandidos-publications.com. Alterations in ADC trafficking, processing, and intracellular drug release are also emerging as potential resistance mechanisms identified in preclinical studies aacrjournals.org.

Furthermore, preclinical research indicates that the activation of pro-proliferative pathways, such as the PI3K/AKT pathway, can be associated with in vitro resistance to GO nih.govresearchgate.netplos.org. Studies using GO-resistant cell lines have shown upregulation of the PI3K pathway, and inhibition of AKT was able to overcome acquired GO resistance in vitro nih.govresearchgate.net.

In vitro models using primary AML patient samples have also been developed to better recapitulate the heterogeneity and complexity of the disease and to predict patient response aacrjournals.orgashpublications.org. These models have shown a correlation between sensitivity to Mylotarg and CD33 expression levels aacrjournals.orgashpublications.org. Leukaemic stem and progenitor cells (LSPC) that overexpressed CD33, were P-glycoprotein-negative, and had internal tandem duplication (ITD) of the FLT3 gene demonstrated better response to Mylotarg treatment in an in vitro model nih.govresearchgate.net.

The development and characterization of these preclinical resistance models have been crucial in identifying key mechanisms of GO resistance, including drug efflux mediated by ABC transporters, reduced CD33 expression, and activation of survival signaling pathways. These models provide valuable platforms for investigating strategies to overcome GO resistance and improve therapeutic outcomes.

| Cell Line Model | Dosing Approach (for resistance induction) | Fold Resistance vs. Parental (Calicheamicin) | Proposed Mechanism(s) of Resistance | Reference |

| HL60-CAL-R | Continuous exposure to increasing calicheamicin | ~40-fold | Increased MDR1 and MRP1/2 expression and efflux activity | ashpublications.org |

| HL/GO | Serial incubation with GO | ~200-fold (vs. GO) | Reduced CD33 positivity, Cross-resistance to DNR | nih.gov |

| HL/GO-CSA | Serial incubation with GO + Cyclosporine A | ~225-fold (vs. GO) | Reduced CD33 positivity, Cross-resistance to DNR | nih.gov |

Preclinical Research Models and Combination Strategies with Mylotarg Gemtuzumab Ozogamicin

In Vitro Cellular Models for Efficacy and Mechanistic Studies

In vitro cellular models, primarily leukemia cell lines and primary patient-derived samples, are crucial for assessing the direct cytotoxic effects of gemtuzumab ozogamicin (B1678132) and elucidating its mechanisms at a cellular level.

Leukemia Cell Lines (e.g., HL-60, U937, TCC-S, NALM20)

Various human leukemia cell lines that express the CD33 antigen have been extensively used to study the cytotoxic effects of gemtuzumab ozogamicin. Studies using cell lines such as HL-60, U937, TCC-S, and NALM20 have demonstrated dose-dependent inhibition of cell growth and viability upon exposure to gemtuzumab ozogamicin. iiarjournals.orgnih.govniph.go.jpniph.go.jp

For instance, studies have reported the IC50 values (the concentration required for 50% inhibition of cell growth) of gemtuzumab ozogamicin against these cell lines. The IC50 values against U937, HL-60, TCC-S, and NALM20 cells were approximately 10 ng/ml, 100 ng/ml, 5 ng/ml, and 10 ng/ml, respectively. iiarjournals.org Another source reported slightly different IC50 values: 10.9 ± 1.1 ng/ml for U937, 100 ± 36 ng/ml for HL-60, 5.6 ± 1.1 ng/ml for TCC-S, and 41 ± 9 ng/ml for NALM20 cells. niph.go.jpniph.go.jp These variations might be attributed to differences in experimental conditions or cell line passages.

These cell lines serve as valuable tools for initial screening and understanding the intrinsic sensitivity of different leukemia subtypes to gemtuzumab ozogamicin based on their CD33 expression levels and other cellular characteristics.

Primary Patient-Derived Leukemia Samples

Utilizing primary leukemia samples obtained directly from patients provides a more clinically relevant model, capturing the heterogeneity and complexity of acute myeloid leukemia (AML). researchgate.netaacrjournals.org Studies employing primary patient-derived AML samples have shown that the sensitivity of these samples to gemtuzumab ozogamicin correlates with the level of CD33 expression on the leukemia blasts. researchgate.netaacrjournals.org

Researchers have assessed the dose-dependent responses of gemtuzumab ozogamicin in a diverse bank of deeply characterized AML samples, encompassing multiple subtypes. researchgate.netaacrjournals.org By evaluating endpoints such as cell viability, proliferation, apoptosis, and phenotyping, primary AML models can be categorized as responders, low responders, or resistant based on their sensitivity to the drug. researchgate.netaacrjournals.org This approach helps establish a strong positive correlation between gemtuzumab ozogamicin sensitivity and CD33 expression, providing insights into potential mechanisms and therapeutic targets. researchgate.netaacrjournals.org

In Vivo Animal Models for Efficacy and Pharmacodynamic Studies

In vivo animal models, particularly xenograft mouse models, are essential for evaluating the antitumor efficacy of gemtuzumab ozogamicin in a more complex biological system and for conducting pharmacodynamic studies.

Xenograft Mouse Models (e.g., Athymic Mice with HL-60)

Xenograft mouse models, where human leukemia cells are implanted into immunodeficient mice (such as athymic or NSGS mice), are widely used to assess the in vivo activity of gemtuzumab ozogamicin. mhlw.go.jppfizer.comnih.govtandfonline.commedsafe.govt.nz The HL-60 human promyelocytic leukemia cell line, known for its CD33 expression, is frequently used to establish xenograft tumors in athymic mice. mhlw.go.jppfizer.comnih.govmedsafe.govt.nz

Studies in HL-60 xenograft mouse models have demonstrated that gemtuzumab ozogamicin exhibits antitumor effects, leading to reduced tumor growth and prolonged survival of the mice. mhlw.go.jppfizer.comnih.govtandfonline.commedsafe.govt.nz For example, a single dose of gemtuzumab ozogamicin at various concentrations showed antitumor effects in a CD33-positive HL-60 mouse xenograft model, with higher doses resulting in increased survival and a percentage of tumor-free mice. nih.gov Specifically, a single dose of 120 mg/m² resulted in 20% survival, while doses of 30 mg/m², 60 mg/m², and 90 mg/m² resulted in 100%, 80%, and 80% survival, respectively, with varying percentages of tumor-free mice at each dose. nih.gov

Mechanistic Studies of Combination Therapies

Preclinical studies investigating gemtuzumab ozogamicin in combination with other antileukemic agents are crucial for identifying potential synergistic interactions and optimizing treatment strategies.

Synergistic Interactions with Conventional Antileukemic Agents (e.g., Mitoxantrone)

In vitro studies using leukemia cell lines have explored the cytotoxic interactions between gemtuzumab ozogamicin and various conventional antileukemic agents. The isobologram method is commonly used to evaluate the nature of these interactions (synergistic, additive, or antagonistic). iiarjournals.orgnih.govniph.go.jpiiarjournals.org

Studies have shown that gemtuzumab ozogamicin can produce synergistic effects when combined with certain agents, such as mitoxantrone (B413), in leukemia cell lines like U937 and HL-60. iiarjournals.orgnih.goviiarjournals.org This suggests that the combined effect of gemtuzumab ozogamicin and mitoxantrone is greater than the sum of their individual effects. Mitoxantrone, an anthracenedione, inhibits topoisomerase-II and disrupts DNA synthesis and repair, mechanisms that can complement the DNA double-strand breaks induced by the calicheamicin (B1180863) component of gemtuzumab ozogamicin. iiarjournals.orgdovepress.com

Combinations with other agents like cytarabine (B982), daunorubicin, idarubicin, doxorubicin, etoposide, and 6-mercaptopurine (B1684380) have generally shown additive effects in various cell lines. iiarjournals.orgnih.govniph.go.jpiiarjournals.org Additive effects indicate that the combined effect is equal to the sum of the individual effects. Conversely, antagonistic effects have been observed with agents such as methotrexate (B535133) and vincristine (B1662923), suggesting that these combinations may be less effective. iiarjournals.orgnih.goviiarjournals.org

These preclinical studies on combination therapies provide valuable data for designing clinical trials aimed at improving treatment outcomes for patients with leukemia.

Interactive Data Table: In Vitro Cytotoxic Effects of Gemtuzumab Ozogamicin in Leukemia Cell Lines

| Cell Line | Approximate IC50 (ng/ml) (Source 1) | IC50 (ng/ml) (Source 18, 19) |

| U937 | 10 | 10.9 ± 1.1 |

| HL-60 | 100 | 100 ± 36 |

| TCC-S | 5 | 5.6 ± 1.1 |

| NALM20 | 10 | 41 ± 9 |

Interactive Data Table: In Vitro Interaction of Gemtuzumab Ozogamicin with Conventional Antileukemic Agents

| Conventional Agent | Interaction with Gemtuzumab Ozogamicin (in vitro) | Leukemia Cell Lines Studied |

| Mitoxantrone | Synergistic | U937, HL-60 |

| Cytarabine | Additive | U937, HL-60, TCC-S |

| Daunorubicin | Additive | U937, HL-60, TCC-S |

| Idarubicin | Additive | Not specified |

| Doxorubicin | Additive | U937, HL-60, TCC-S |

| Etoposide | Additive | Not specified |

| 6-Mercaptopurine | Additive | U937, HL-60, TCC-S |

| Methotrexate | Antagonistic | U937, HL-60, TCC-S |

| Vincristine | Antagonistic | U937, HL-60, TCC-S |

Pharmacokinetics and Pharmacodynamics of Mylotarg Gemtuzumab Ozogamicin in Preclinical Contexts

Antibody Pharmacokinetics in Preclinical Species (e.g., Rats, Monkeys)

Pharmacokinetic studies in preclinical species like rats and monkeys have provided insights into the behavior of the antibody component of gemtuzumab ozogamicin (B1678132). These studies typically involve administering single and repeated intravenous doses of the ADC. aacrjournals.orgscispace.com

Circulation Half-Life and Clearance

The pharmacokinetic profile of gemtuzumab ozogamicin in laboratory animal species is described as typical for an antibody, characterized by a long plasma half-life and low systemic clearance. tga.gov.au In rats and monkeys, the half-life of the drug substance was observed to be long, ranging from 3 to 7 days, which is characteristic of an immunoglobulin. fda.gov The half-life in monkeys was noted to be significantly greater than in rodents. fda.gov

Clearance of both the antibody and unconjugated calicheamicin (B1180863) consistently decreased during subsequent dose periods in preclinical studies. aacrjournals.orgscispace.com

Volume of Distribution

The volume of distribution of gemtuzumab ozogamicin in preclinical models is generally limited. tga.gov.au Tissue distribution studies in rats indicated limited distribution of gemtuzumab ozogamicin. tga.gov.au The estimated volumes of distribution for the hP67.6 antibody in preclinical biodistribution studies reported in the literature were consistent with observations in clinical studies, where the total volume of distribution was approximately 25 L in patients. europa.eumhlw.go.jp

Payload Pharmacokinetics in Preclinical Models

The cytotoxic payload, N-acetyl-gamma-calicheamicin dimethyl hydrazide, is released intracellularly following the internalization of the gemtuzumab ozogamicin-CD33 complex. bccancer.bc.cafda.gov.twresearchgate.net The pharmacokinetics of this released payload have also been investigated in preclinical models.

Dissociation Kinetics of Calicheamicin in Vivo

Preclinical studies in rats and monkeys with the gemtuzumab ozogamicin drug substance showed that very little dissociation of calicheamicin occurred in vivo. fda.gov

Metabolism of N-acetyl-γ-calicheamicin dimethyl hydrazide (Non-Enzymatic Reduction)

In vitro metabolism studies have indicated that N-acetyl gamma calicheamicin dimethyl hydrazide is primarily metabolized via non-enzymatic reduction of the disulfide moiety. europa.eufda.gov.twtga.gov.aueuropa.eumedsinfo.com.aufda.govmdpi.com This non-enzymatic reduction is considered the major metabolic pathway for the released cytotoxin. europa.eueuropa.eu The activity (cytotoxicity) of the resultant metabolites is expected to be significantly attenuated. europa.eueuropa.eu

Preclinical Elimination Pathways (e.g., Hepatobiliary)

Animal studies indicate that gemtuzumab ozogamicin undergoes hepatobiliary elimination. aacrjournals.orgscispace.com The major excretion pathways in rats and monkeys appeared to be biliary. aacrjournals.orgscispace.com Plasma concentrations of the unconjugated calicheamicin derivatives were generally below the assay limits in these studies. aacrjournals.orgscispace.com Studies with radiolabeled calicheamicin derivatives in rats showed that biliary excretion and/or gastrointestinal secretion are major pathways for the elimination of these derivatives. mhlw.go.jp The elimination rate of radioactivity was slow, with a tissue half-life ranging from 115 to 281 hours. mhlw.go.jp

Preclinical Pharmacokinetic Data Summary

| Parameter | Species | Observation | Source |

| Antibody Half-Life | Rats, Monkeys | Long (3-7 days), longer in monkeys than rats | fda.gov |

| Antibody Clearance | Preclinical | Consistently decreased during subsequent doses | aacrjournals.orgscispace.com |

| Antibody Volume of Distribution | Rats | Limited tissue distribution | tga.gov.au |

| Calicheamicin Dissociation | Rats, Monkeys | Very little dissociation in vivo | fda.gov |

| Payload Metabolism | In vitro | Primarily non-enzymatic reduction of disulfide moiety | europa.eufda.gov.twtga.gov.aueuropa.eumedsinfo.com.aufda.govmdpi.com |

| Elimination Pathways | Animals | Hepatobiliary, major excretion pathways appeared to be biliary in rats/monkeys | aacrjournals.orgscispace.commhlw.go.jp |

Drug-to-Antibody Ratio (DAR) Impact on Preclinical Pharmacodynamics and Biological Activity

The drug-to-antibody ratio (DAR) refers to the average number of cytotoxic drug molecules conjugated to each antibody molecule in an ADC preparation. For gemtuzumab ozogamicin, the conjugation process typically results in a heterogeneous mixture of antibody molecules with varying numbers of calicheamicin molecules attached, with an average DAR of 2 to 3. adcreview.comtandfonline.com This heterogeneity means that some antibody molecules may have no drug attached, while others carry multiple drug molecules. tandfonline.com

Variations in DAR can significantly influence the disposition and activity of an ADC in preclinical models. tandfonline.com ADCs with higher DAR values may exhibit increased hydrophobicity, potentially leading to increased aggregation and altered pharmacokinetic properties, such as more rapid clearance and increased hepatic accumulation. aacrjournals.orgugent.be Conversely, unconjugated antibody (DAR of 0) does not carry the cytotoxic payload and therefore does not contribute to the targeted killing of cancer cells. aacrjournals.org

While some studies suggest that higher payload potency and DAR could correlate with greater in vitro killing, a clear correlation between in vitro payload potency or DAR and preclinical ADC activity is not always observed across different ADCs. mdpi.com However, for gemtuzumab ozogamicin, which utilizes a potent DNA-alkylating calicheamicin payload, preclinical studies have demonstrated potent and selective cytotoxic effects against CD33-positive AML cells. researchgate.net

The heterogeneity in DAR in first-generation ADCs like gemtuzumab ozogamicin, arising from conjugation to surface-exposed lysines, can result in a broad spectrum of pharmacokinetic values, which may potentially limit the therapeutic window. tandfonline.comaacrjournals.org Novel conjugation techniques are being explored to produce ADCs with more homogeneous DARs, aiming for improved therapeutic indices. tandfonline.com

Linker Stability and Payload Release Kinetics in Biological Matrices (Preclinical)

The linker connecting the antibody and the cytotoxic payload in an ADC is a critical component that influences the stability of the conjugate in circulation and the targeted release of the payload within cancer cells. Gemtuzumab ozogamicin utilizes an acid-labile hydrazone linker (specifically, a bifunctional 4-(4-acetylphenoxy)butanoic acid (AcBut) moiety forming an acyl hydrazone linkage with N-acetyl-γ-calicheamicin dimethyl hydrazide). adcreview.comaacrjournals.org This linker is designed to be stable in the neutral pH of the bloodstream but to undergo hydrolysis in the acidic environment of lysosomes following internalization into CD33-expressing cells. adcreview.comaacrjournals.orgugent.be

Preclinical studies have investigated the stability of this hydrazone linker. While designed for cleavage within the lysosome, the hydrazone linker in gemtuzumab ozogamicin has been shown to exhibit some instability, leading to premature release of the calicheamicin payload in plasma circulation. mdpi.comnih.govresearchgate.net This premature release can contribute to off-target toxicities in normal tissues. ugent.bemdpi.com

Upon internalization of the ADC-CD33 complex into the lysosome, the acidic environment facilitates the hydrolytic cleavage of the hydrazone linker, releasing the NAc-gamma calicheamicin DMH moiety. adcreview.compfizermedicalinformation.com This released prodrug then undergoes spontaneous reaction with intracellular reduced glutathione (B108866) (GSH), leading to the activation of the calicheamicin derivative. adcreview.com The activated calicheamicin is a potent enediyne DNA-binding cytotoxic antibiotic that induces double-strand DNA breaks, ultimately leading to cell cycle arrest and apoptotic cell death in the targeted leukemic cells. adcreview.compfizermedicalinformation.com

Studies evaluating hydrazone linkers have shown that those stable at pH 7.4 (circulatory pH) and labile at pH 4.5 (lysosomal pH) resulted in the most potent and efficacious ADCs in preclinical in vitro and in vivo mouse models. cam.ac.uk However, discrepancies between buffer stability and plasma stability have been noted for some hydrazone-containing linkers. cam.ac.uk

Antigen Saturation Dynamics and Target Engagement Studies in Preclinical Models

Gemtuzumab ozogamicin targets the CD33 antigen, a sialic acid-dependent glycoprotein (B1211001) commonly found on the surface of leukemic myeloblasts in most patients with AML. adcreview.comaacrjournals.org Preclinical studies are essential to understand the binding characteristics of GO to CD33 and the dynamics of antigen engagement and saturation.

The hP67.6 antibody component of gemtuzumab ozogamicin specifically binds to CD33-positive cells and is non-cytotoxic on its own in tissue culture. adcreview.commhlw.go.jp In vitro studies have demonstrated that the antigen binding specificity of gemtuzumab ozogamicin is indistinguishable from that of the unconjugated hP67.6 antibody. mhlw.go.jp

Target engagement studies in preclinical models, often utilizing techniques like flow cytometry, assess the binding of the ADC to the target antigen on the cell surface. plos.orgtandfonline.com These studies can quantify the amount of membrane-bound drug and the total amount of cell surface CD33 antigen. plos.org

Preclinical studies, including those using human promyelocytic leukemia cell lines like HL-60, have shown that gemtuzumab ozogamicin exhibits in vitro activity against CD33-positive cells and demonstrates selectivity for these target cells compared to cells lacking CD33 expression. aacrjournals.org This selectivity translates to significant growth reduction in CD33-positive xenograft tumor models. aacrjournals.org

Studies aimed at saturating the target CD33 antigen have been conducted in preclinical settings. nih.gov These investigations help determine the concentration of GO required to achieve a high level of CD33 occupancy on target cells. For instance, saturation experiments using AML cell lines have allowed for the quantitative evaluation of free and GO-bound cell surface CD33 molecules over time. plos.org These data can be used to estimate rates of CD33 antigen production, internalization of free CD33 antigen, and internalization of the CD33 antigen-drug complex. plos.org

Advanced Research and Engineering of Mylotarg Derived Conjugates

Antibody Engineering and Modification Research

The antibody component of Mylotarg, hP67.6, is a humanized anti-CD33 monoclonal antibody. adcreview.commhlw.go.jp Antibody engineering plays a crucial role in enhancing the specificity, reducing immunogenicity, and optimizing the pharmacokinetic properties of ADCs.

Humanization Techniques (e.g., CDR Grafting)

Humanization is a key technique used to reduce the immunogenicity of antibodies derived from non-human species, such as mice, when used in human therapy. The hP67.6 antibody in Mylotarg was produced by humanization of the anti-CD33 murine antibody hP67.6 through complementarity determining region (CDR) grafting. adcreview.commhlw.go.jp This process involves transferring the CDRs, which are the hypervariable regions responsible for antigen binding, from the murine antibody onto a human antibody framework. adcreview.commhlw.go.jpbio-connect.nlcambridge.org The resulting humanized antibody contains sequences derived from the murine antibody only in the antigen-binding region to minimize the human anti-murine antibody response. adcreview.commhlw.go.jp CDR grafting is a widely utilized technique for mAb humanization, although strict CDR grafting can sometimes lead to a loss of antigen recognition, which may be resolved by backmutating critical framework sites to the corresponding residues in the donor sequence. asm.orgnih.gov

Isotype Selection and its Implications for Research (IgG4)

The hP67.6 antibody is a genetically engineered human IgG4 kappa antibody. adcreview.commhlw.go.jp The selection of the IgG4 isotype for the antibody component of Mylotarg was based on specific considerations for its therapeutic application. The IgG4 isotype is chosen because it generally exhibits the longest circulating half-life among the IgG isotypes and is least likely to participate in immune-mediated mechanisms such as complement fixation and antibody-dependent cellular cytotoxicity (ADCC). adcreview.commhlw.go.jpnih.govaacrjournals.orgplos.org This is particularly relevant when the primary mechanism of action is intended to be the targeted delivery of a cytotoxic payload, rather than relying on the antibody's intrinsic effector functions to kill tumor cells. nih.govplos.org Research into IgG4 antibodies also includes studies on their dynamic process of half-antibody exchange in vivo, which can potentially influence their functionality and efficacy. plos.org

Linker Technology Innovations and Their Impact on Conjugate Properties

Development of Cleavable vs. Non-Cleavable Linkers

Linkers in ADCs are broadly categorized into cleavable and non-cleavable linkers. researchgate.netresearchgate.netwuxiapptec.comtechnologynetworks.comnih.gov Mylotarg employs an acid-labile hydrazone linker, which is designed to be cleaved in the acidic environment of the lysosome after internalization into the target cell, releasing the cytotoxic payload. adcreview.comnih.govwuxiapptec.comtechnologynetworks.comresearchgate.netnih.gov This represents an early approach to achieving targeted release.

Cleavable linkers, like the hydrazone linker in Mylotarg, are designed to be stable in the relatively neutral pH of the bloodstream but undergo cleavage under specific conditions within the tumor microenvironment or inside the target cell. researchgate.netwuxiapptec.comtechnologynetworks.comnih.gov Other types of cleavable linkers include disulfide linkers, which are sensitive to the reductive environment in the cytoplasm, and peptide linkers, which are cleaved by lysosomal proteases. researchgate.netnih.govrsc.org

In contrast, non-cleavable linkers require the complete lysosomal degradation of the antibody to release the payload, which remains attached to an amino acid residue. researchgate.netwuxiapptec.comnih.govrsc.org While potentially offering higher plasma stability, non-cleavable linkers may not facilitate the "bystander effect," where the released payload can diffuse to kill neighboring tumor cells that may have lower antigen expression. wuxiapptec.comrsc.org The development of both cleavable and non-cleavable linkers continues to be an area of extensive research aimed at optimizing ADC properties. biomolther.org

Payload Exploration and Next-Generation Derivatives

The cytotoxic payload is the "bullet" of the ADC, responsible for killing the cancer cell upon targeted delivery. wuxiapptec.com Mylotarg utilizes a derivative of calicheamicin (B1180863), a potent enediyne antibiotic that causes DNA double-strand breaks. adcreview.commhlw.go.jpaacrjournals.orgresearchgate.netnih.gov Calicheamicins are highly potent DNA-damaging agents, and their use as payloads in ADCs was a significant development. nih.govacs.org

Payload exploration in the development of next-generation ADCs involves identifying and evaluating cytotoxic agents with suitable potency, mechanism of action, and physicochemical properties for conjugation to antibodies. nih.govbiochempeg.comresearchgate.net While calicheamicin derivatives remain relevant, research is expanding to include other classes of cytotoxic agents, such as tubulin inhibitors (e.g., auristatins and maytansinoids) and topoisomerase inhibitors. aacrjournals.orgnih.gov

Next-generation Mylotarg-derived conjugates and other calicheamicin-based ADCs are being explored with improved linker technologies and potentially modified calicheamicin derivatives to enhance stability, reduce off-target toxicity, and improve efficacy. aacrjournals.orgnih.govbiointron.com The goal is to overcome limitations observed with earlier ADCs, such as Mylotarg's initial challenges with stability and toxicity, by applying a deeper understanding of ADC design principles. news-medical.nettechnologynetworks.comnjbio.comaacrjournals.org Research also includes exploring novel DNA-targeting payloads and alternative cytotoxic mechanisms to expand the therapeutic potential of ADCs. pegsummit.comnih.govresearchgate.netmdpi.com

Alternative DNA-Damaging Agents

While calicheamicin derivatives are potent DNA-damaging agents used in Mylotarg, research continues to explore alternative DNA-interacting payloads for next-generation ADCs. These agents aim to induce DNA damage through various mechanisms, independent of the cell cycle, making them potentially effective against slower-growing or drug-resistant tumors. proteogenix.science Classes of DNA-damaging agents investigated as ADC payloads include pyrrolobenzodiazepines (PBDs), duocarmycins, and camptothecin (B557342) analogs. mdpi.comproteogenix.science

PBD dimers, such as talirine and tesirine, have been developed as potent DNA minor groove crosslinkers. mdpi.com Studies have shown that ADCs utilizing PBD payloads can exhibit superior preclinical efficacy compared to gemtuzumab ozogamicin (B1678132) in certain AML models. mdpi.com Duocarmycins, derived from natural products like CC-1065, are irreversible DNA alkylators that bind to the minor groove of DNA. mdpi.com Camptothecin analogs, which act as potent DNA topoisomerase I inhibitors, have also gained prominence as ADC payloads, leading to the approval of several new ADCs. proteogenix.science

This research into alternative DNA-damaging agents seeks to identify payloads with improved potency, different resistance profiles, or better suitability for specific cancer types or targets compared to the calicheamicin derivative used in Mylotarg. mdpi.comproteogenix.science

Novel Cytotoxic Mechanisms

Beyond DNA damage, research is exploring ADC payloads that exert their cytotoxic effects through novel mechanisms of action. This includes agents that interfere with cellular processes other than DNA integrity. oaepublish.comaacrjournals.org For instance, tubulin-binding agents like auristatins and maytansinoids are a major class of payloads that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, primarily targeting rapidly proliferating cells. proteogenix.sciencedrugtargetreview.com

Emerging research also investigates payloads with immune-modulating properties, such as Toll-like receptor (TLR) agonists or stimulators of interferon gene (STING) molecules, aiming to leverage the host's immune system to enhance anti-tumor activity. drugtargetreview.com The exploration of diverse cytotoxic mechanisms is crucial for overcoming resistance to existing ADC payloads and expanding the applicability of ADC therapy to a wider range of cancers. oaepublish.comjci.orgrevvity.com

Bioconjugation Chemistry Research

The method used to chemically link the cytotoxic payload to the antibody is a critical aspect of ADC design, significantly influencing the conjugate's stability, efficacy, and safety. nih.govamericanpharmaceuticalreview.comresearchgate.netoup.com Early ADCs, including Mylotarg, often utilized non-specific conjugation methods, primarily targeting lysine (B10760008) residues or cysteine thiols. tandfonline.comnih.gov While straightforward, these methods result in heterogeneous mixtures of ADCs with variable drug-to-antibody ratios (DARs) and drug attachment sites. tandfonline.comnih.govnih.gov

Research in bioconjugation chemistry focuses on developing more controlled and efficient methods to produce homogeneous ADCs with defined DARs and specific conjugation sites. researchgate.netoup.comnews-medical.net These advancements aim to improve the predictability of ADC properties, enhance stability in circulation, and optimize intracellular payload release. researchgate.netnews-medical.net

Site-Specific Conjugation Strategies

Site-specific conjugation strategies are a key area of research aimed at overcoming the heterogeneity associated with traditional methods. researchgate.netoup.comnews-medical.net These strategies allow for the precise attachment of the payload at predetermined locations on the antibody, resulting in a more uniform product. researchgate.netnews-medical.net

Various approaches are being developed for site-specific conjugation, including genetic engineering to introduce specific amino acid residues (such as engineered cysteines or unnatural amino acids) at desired sites on the antibody, or enzymatic methods that utilize enzymes to catalyze conjugation at specific sequences or modified residues. researchgate.nettandfonline.comnews-medical.net Glycoengineering, which modifies antibody glycans for conjugation, is another emerging site-specific method. news-medical.net Site-specific conjugation has demonstrated the potential to improve plasma stability, enhance binding affinity, and increase tumor uptake compared to randomly conjugated ADCs.

Lysine Conjugation Chemistry

Despite the advancements in site-specific methods, lysine conjugation remains a widely used strategy in ADC development, including in the production of Mylotarg. tandfonline.comnih.govcreative-biolabs.com Lysine residues, with their reactive amine side chains, are abundant and solvent-accessible on the surface of antibodies, providing numerous potential attachment points. creative-biolabs.com

Research in lysine conjugation chemistry focuses on better understanding and controlling the reaction to minimize heterogeneity and identify preferred conjugation sites. rsc.orgresearchgate.net While non-selective, lysine conjugation can be efficient and is suitable for large-scale production. creative-biolabs.com Efforts are also directed towards developing methods for site-selective lysine modification, although achieving true site-selectivity among the numerous lysine residues is challenging. rsc.org

Structural Characterization of Conjugate Heterogeneity and Aggregates

Research in this area focuses on developing and applying advanced analytical techniques to thoroughly characterize ADC heterogeneity and identify potential aggregates. ppd.comtandfonline.comresearchgate.net Understanding the relationship between structural heterogeneity, aggregation, and biological activity is crucial for optimizing ADC design and manufacturing processes. nih.govtandfonline.comresearchgate.net

Analysis of Drug Loading and Distribution

Determining the drug-to-antibody ratio (DAR) and the distribution of drug molecules across different attachment sites are critical analytical parameters for ADCs. ppd.compharmiweb.comcreative-proteomics.comcreative-biolabs.com The average DAR and the specific distribution of drug loads can significantly influence an ADC's potency, pharmacokinetics, and toxicity. researchgate.netppd.comcreative-biolabs.com

Various analytical methods are employed to assess DAR and drug distribution. UV/Vis spectroscopy is a simple and widely used method for determining the average DAR, provided the drug and antibody have different maximum absorbance wavelengths. pharmiweb.comcreative-proteomics.comcreative-biolabs.com Hydrophobic interaction chromatography (HIC) is considered a standard technique, particularly for cysteine-conjugated ADCs, as it can separate species based on their hydrophobicity, which increases with drug loading. ppd.compharmiweb.comcreative-proteomics.comcreative-biolabs.comnih.gov Reversed-phase liquid chromatography (RPLC) is another method used to estimate average DAR, often after reduction of the antibody to separate heavy and light chains. pharmiweb.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that can provide detailed information on DAR, drug distribution, and even identify specific conjugation sites. ppd.compharmiweb.comcreative-proteomics.com For lysine-conjugated ADCs, analyzing conjugation sites often requires peptide mapping followed by LC-MS analysis to identify drug-conjugated peptides. researchgate.net These analytical techniques are vital for process development, quality control, and ensuring the consistency of ADC manufacturing. tandfonline.compharmiweb.comcreative-biolabs.com

Characterization of Aggregate Formation (Dimers, Multimers)

The preparation of antibody-drug conjugates, particularly those incorporating hydrophobic payloads like calicheamicin, can lead to the formation of aggregates. researchgate.netacs.org These aggregates, characterized as high molecular mass species (HMMS), are considered impurities that require control in the final drug substance and product formulations to ensure quality. researchgate.net Aggregation can occur for reasons specific to the synthetic preparation and structure of each conjugate. researchgate.net

Studies characterizing aggregates formed during the preparation of gemtuzumab ozogamicin, a lysine conjugate, have shown that these aggregates are predominantly composed of a mixture of dimers and multimers. researchgate.netacs.org These aggregates tend to have a higher drug-to-antibody ratio (DAR) compared to the monomeric ADC. researchgate.netacs.org Specifically, research using techniques like size exclusion chromatography coupled with multiangle light scattering (SEC-MALS) and analytical ultracentrifugation-sedimentation velocity (AUC-SV) has confirmed the presence of dimeric (approximately 300 kDa) and higher multimeric (approximately 446 kDa) species in aggregate fractions, alongside the monomeric ADC (approximately 148 kDa). acs.orgresearchgate.net One study found that an aggregate-enriched fraction primarily consisted of dimers with some higher multimeric species, consistent with SEC-MALS data. researchgate.net Another aggregate-enriched fraction contained more multimers compared to the predominantly dimeric fraction. acs.org The level of conjugation to the N-termini of the monoclonal antibody was observed to be higher in aggregates than in the monomeric ADC. researchgate.net

Impact of Aggregates on Binding Affinity and Cytotoxicity in Research Models

Studies evaluating the biological activity of Mylotarg aggregates have revealed differences in binding affinity and cytotoxicity compared to the monomeric ADC species. researchgate.netacs.org Research indicates that increased aggregation can lead to a decrease in binding affinity to the CD33 antigen. acs.org However, this decrease in binding affinity appears to be in contrast to observations in cytotoxicity assays, where samples with higher levels of aggregation have shown increased cytotoxicity. acs.org

For instance, aggregate-enriched fractions of gemtuzumab ozogamicin demonstrated lower binding affinities to the CD33 antigen compared to the monomeric ADC. acs.org Despite this reduced binding, these aggregate fractions exhibited higher potency in cytotoxicity assays. acs.org This seemingly contradictory finding is likely attributable to the higher average drug loading on the aggregates compared to the monomeric form. acs.org Therefore, while aggregate formation may impair antigen binding, the increased payload carried by these aggregates can result in enhanced cytotoxic effects in research models.

Advanced Analytical Methodologies for Mylotarg Research

The characterization and analysis of complex molecules like Mylotarg necessitate the use of advanced analytical methodologies. Various techniques are employed to assess the physicochemical properties, structural integrity, aggregation state, and biological activity of Mylotarg and its derivatives. nih.gov These methods are crucial for understanding the molecule's behavior, ensuring its quality, and supporting research and development efforts.

Spectroscopic Techniques (e.g., UV)

Spectroscopic techniques, such as Ultraviolet-Visible (UV-Vis) spectroscopy, play a role in the analysis of Mylotarg. nih.govijprajournal.comunimore.itsci-hub.seresearchgate.net UV-Vis spectroscopy is a widely used analytical tool in the pharmaceutical industry for both qualitative and quantitative analysis. ijprajournal.com It provides details based on the absorbance or transmittance of light at different wavelengths. ijprajournal.com

In the context of Mylotarg, UV spectroscopy can be utilized for determining the average drug loading on the conjugated species. acs.org By leveraging the unique absorbance properties of the calicheamicin payload, the average drug loading can be calculated based on the ratio of absorbances at specific wavelengths, such as 310 nm (for calicheamicin) and 280 nm (for the antibody). acs.org This allows for the assessment of how much cytotoxic drug is conjugated to the antibody. UV-Vis spectroscopy can also be combined with other techniques, such as chromatography, for enhanced analysis. researchgate.net

Chromatographic Methods (e.g., SEC, RP-HPLC)

Chromatographic methods are essential for separating and analyzing components of Mylotarg based on their physicochemical properties. nih.govbiopharmaspec.com Size Exclusion Chromatography (SEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly used techniques. acs.orgnih.govbiopharmaspec.comresearchgate.net

SEC separates molecules primarily based on their size. biopharmaspec.com It is widely used to characterize molecular size variants of antibody drugs, including ADCs, and to assess purity by identifying and quantifying aggregates, dimers, and the monomeric form. acs.orgbiopharmaspec.comresearchgate.netresearchgate.net SEC can also be used to determine the average drug loading. acs.org

RP-HPLC separates molecules based on their hydrophobicity. biopharmaspec.com This technique is valuable for assessing the purity of ADCs and analyzing related small molecule impurities, including unconjugated drug. researchgate.netresearchgate.net Reduced RP-HPLC can be used to qualitatively assess the presence of species with higher drug loading by separating the heavy chains containing different numbers of linker species after reduction of the ADC. acs.org Two-dimensional liquid chromatography (2D-LC), coupling SEC with RP-HPLC, has emerged as a powerful strategy for the analysis of complex samples like ADCs, offering enhanced resolving power to separate size variants and small molecule impurities. researchgate.net

Biophysical Techniques (e.g., SEC-MALS, AUC, TEM)

Biophysical techniques provide crucial information about the structural integrity, molecular weight, and aggregation state of Mylotarg. acs.orgcontractpharma.com These methods are often used in conjunction with chromatographic techniques. acs.org

Size Exclusion Chromatography coupled with Multiangle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molecular weight of species in a sample separated by size exclusion chromatography. acs.orgresearchgate.netcontractpharma.com SEC-MALS is used to characterize aggregates, confirming their dimeric or multimeric nature and determining their molecular masses. acs.orgresearchgate.net

Analytical Ultracentrifugation (AUC), particularly sedimentation velocity (AUC-SV), is another technique used for the analysis of protein solutions and the characterization of aggregates. acs.orgresearchgate.netcontractpharma.com AUC provides information on the size distribution and molecular weight of components in a sample in their native state. contractpharma.com AUC-SV has been used to obtain orthogonal size distribution data for Mylotarg and its aggregate fractions, complementing SEC-MALS data. acs.orgresearchgate.net

Transmission Electron Microscopy (TEM) can be used to visualize protein aggregates and provide insights into their morphology and size distribution. While not explicitly detailed for Mylotarg in the provided search results, TEM is a standard biophysical technique for characterizing protein aggregates in general contractpharma.com.

These biophysical techniques are essential for a comprehensive understanding of Mylotarg's physical properties and the impact of factors like aggregation on its structural integrity.

Flow Cytometry for Antigen Expression and Internalization Studies

Flow cytometry is a widely used technique in Mylotarg research to study the expression of the CD33 antigen on target cells and to assess the internalization of the ADC. pharmgkb.orgnih.govacs.orgnih.govnih.govashpublications.org

Flow cytometry allows for the quantitative measurement of CD33 expression levels on the surface of leukemia cells. pharmgkb.orgnih.govnih.gov Studies have shown that CD33 expression levels on AML blasts can be heterogeneous. pharmgkb.orgnih.gov Research using flow cytometry has demonstrated a quantitative relationship between CD33 expression and Mylotarg-induced cytotoxicity in certain cell lines, indicating that antigen density can correlate with drug susceptibility. pharmgkb.orgnih.gov

6.6.5. Cell-Based Assays for Cytotoxicity and Proliferation (e.g., MTT, Clonogenic Capacity)

Cell-based assays are fundamental tools in the research and development of antibody-drug conjugates (ADCs) like Mylotarg (gemtuzumab ozogamicin) to evaluate their biological activity, specifically their ability to kill cancer cells (cytotoxicity) and inhibit their growth (proliferation). Assays such as the MTT assay and clonogenic assays are commonly employed for this purpose. scispace.comnih.gov These methods provide quantitative data on the cellular response to Mylotarg-derived conjugates, allowing researchers to assess potency, specificity, and mechanisms of action. scispace.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to measure cell viability and proliferation. scispace.comnih.govelabscience.com It relies on the reduction of the yellow tetrazolium dye MTT to insoluble purple formazan (B1609692) crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes present in metabolically active cells. scispace.comelabscience.com The amount of formazan produced is directly proportional to the number of viable cells. scispace.comelabscience.com This assay is suitable for in vitro testing of potential drugs and studying drug resistance in cell lines. scispace.com

Clonogenic assays, also known as colony-forming assays, measure the ability of a single cell to grow into a large colony, reflecting the reproductive viability of the cell. This assay is considered a survival assay because it assesses the capacity of cells to undergo unlimited division and form colonies. researchgate.net Clonogenic assays are particularly valuable for evaluating the long-term effects of cytotoxic agents and can provide insights into the ability of a treatment to eliminate cancer cells with reproductive potential. researchgate.netnih.gov

Research involving Mylotarg and its derived conjugates frequently utilizes these cell-based assays to determine their cytotoxic effects on CD33-positive leukemia cell lines, such as HL-60, U937, TCC-S, and NALM20 cells. iiarjournals.orgnih.goviiarjournals.org Studies have shown that gemtuzumab ozogamicin exhibits concentration-dependent and specific cytotoxicity against CD33+ cell lines. mhlw.go.jp For instance, concentration-dependent cytotoxicity against CD33+ cell lines has been observed using flow cytometry to measure cell viability, with LC50 values around 0.125 ng/ml of calicheamicin equivalents. mhlw.go.jp